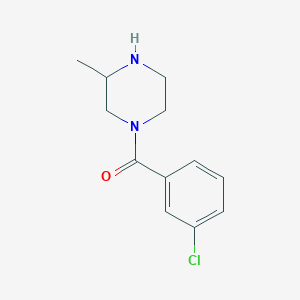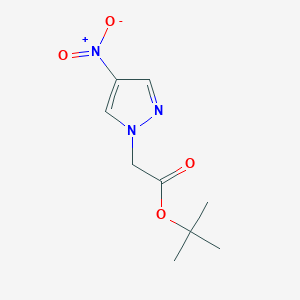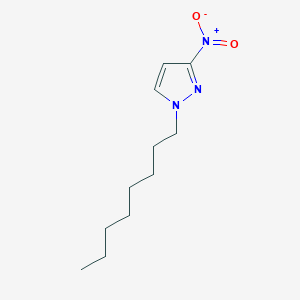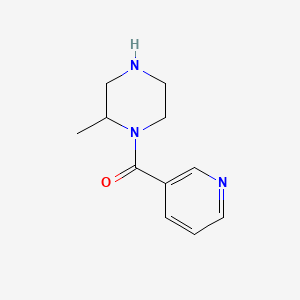![molecular formula C15H25N B6362268 (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine CAS No. 1240571-42-9](/img/structure/B6362268.png)
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine” is an organic compound with the molecular formula C15H25N . It is a derivative of butan-2-yl and phenyl groups . The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image . The compound is also known as Benzenemethanamine, N-(1-methylpropyl)-4-(2-methylpropyl)- .
Molecular Structure Analysis
The molecular structure of “this compound” involves a butan-2-yl group attached to a phenyl group via a methyl bridge . The butan-2-yl group is chiral, with the carbon atom at position 2 being a stereocenter .Aplicaciones Científicas De Investigación
Applications in Flavor Chemistry
Branched aldehydes, including compounds similar to (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine, play significant roles as flavor compounds in various food products. The production and degradation of these compounds from amino acids are crucial for controlling the formation of desired levels of these aldehydes, influencing the flavor profile of both fermented and non-fermented products (Smit, Engels, & Smit, 2009).
Synthetic Building Blocks in Heterocyclic Chemistry
Compounds structurally related to this compound serve as valuable building blocks in the synthesis of heterocyclic compounds. Their reactivity facilitates the generation of diverse heterocycles, highlighting their importance in the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).
Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines, in environmental and industrial settings. These processes enhance the treatment of hazardous amino-compounds, improving water quality and safety. The study by Bhat and Gogate (2021) on the degradation of nitrogen-containing hazardous compounds using AOPs emphasizes the potential environmental applications of related compounds (Bhat & Gogate, 2021).
Biotechnological and Environmental Applications
The catabolism of biogenic amines in Pseudomonas species illustrates the microbial degradation pathways of nitrogen-containing compounds, including amines. This knowledge is valuable for biotechnological applications, such as bioremediation, where engineered microbes can be used to remove harmful compounds from the environment (Luengo & Olivera, 2020).
Renewable Feedstocks and Chemical Synthesis
Soybean oil and other renewable feedstocks have been used to produce nitrogen-containing derivatives, showcasing the versatility of nitrogen-containing compounds in sustainable chemical synthesis. Research by Biswas et al. (2008) into using soybean oil for producing a range of materials demonstrates the potential for sustainable approaches in the chemical industry (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).
Propiedades
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-5-13(4)16-11-15-8-6-14(7-9-15)10-12(2)3/h6-9,12-13,16H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCGRJUCLBQFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B6362196.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)


![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)
![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)

![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)

